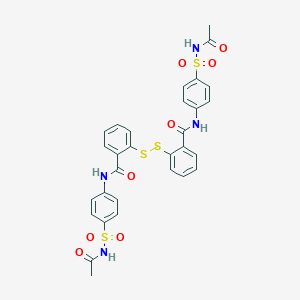

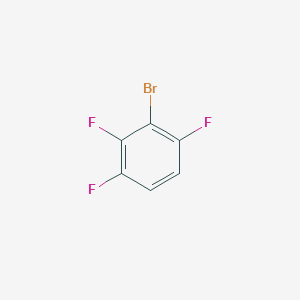

![molecular formula C9H8ClNO2S B071662 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile CAS No. 175137-57-2](/img/structure/B71662.png)

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

説明

Synthesis Analysis

The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile and related compounds involves catalytic reactions and the use of sulfonation techniques. One method includes the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles, leading to novel β-sulfonylvinylamine products and, upon hydrolysis, useful β-keto sulfones with a broad scope of aryl and sulfonyl substituents (Tsui et al., 2011). Efficient sulfonation techniques using chlorosulfonic acid in acetonitrile have also been developed for direct synthesis of various sulfonamide derivatives from 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles (Janosik et al., 2006).

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been utilized to investigate the molecular structure of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile-related compounds. Vibrational spectral analysis and computational methods like density functional theory (DFT) help in understanding the equilibrium geometry, vibrational frequencies, and the electronic structure, including HOMO-LUMO gaps and molecular electrostatic potential (MEP) maps, revealing insights into the compound's reactivity and interaction potential (Alzoman et al., 2015).

Chemical Reactions and Properties

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile participates in various chemical reactions, including photoinduced synthesis with sulfur dioxide insertion under UV irradiation, leading to 2-(arylsulfonyl)acetonitriles. This metal-free transformation demonstrates the compound's versatility in synthesizing functionalized acetonitriles under mild conditions (Zhou et al., 2020).

Physical Properties Analysis

The physical properties of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile derivatives, such as solubility, melting points, and stability, are crucial for their application in various chemical syntheses and processes. Studies often involve spectroscopic and crystallographic methods to determine these properties, providing essential data for handling and application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, including reactivity, potential as a synthetic intermediate, and interactions with various reagents, are well-documented through mechanistic studies and synthetic applications. Its role in forming solid electrolyte interface (SEI) films in lithium-ion batteries showcases its potential in materials science and electrochemistry (Deng et al., 2019).

科学的研究の応用

Efficient Sulfonation and Selective Removal of Sulfonyl Groups

One study detailed the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile, leading to direct synthesis of corresponding sulfonyl chlorides. This protocol highlights a clean and operationally simple method for synthesizing sulfonamide derivatives, with efficient and selective removal of phenylsulfonyl or tosyl groups under mild conditions (Janosik et al., 2006).

Electrosynthesis of Isothiazoles

Research on the electrosynthesis of sulfur-containing compounds from vinyl sulfones with a cyano group, using a reactive sulfur–graphite electrode, demonstrated that 2-phenylsulfonylpropenenitrile can undergo electrosynthesis to yield dimeric isothiazoles. This process is characterized by the elimination of a phenylsulfonyl group and the addition of polysulfide anion(s), showcasing an innovative method for synthesizing sulfur-containing compounds (Kunugi et al., 1999).

Base-Promoted Rearrangement of Sulfonyl Groups

Another study explored the base-promoted 1,2-rearrangement of sulfonyl groups in 1-sulfonyl-1,2,3-triazoles, leading to an equilibrium mixture of 1-sulfonyl- and 2-sulfonyl derivatives. This research demonstrates a novel approach to sulfonyl group rearrangement and highlights the utility of sulfonyl compounds in synthesizing triazole derivatives (Yamauchi et al., 2010).

Rhodium(I)-Catalyzed Addition to (Benzyl-/Arylsulfonyl)acetonitriles

The rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles was studied, producing novel β-sulfonylvinylamine products in a stereoselective manner. This research not only expands the scope of catalyzed additions to sulfonyl acetonitriles but also provides a method for synthesizing useful β-keto sulfones (Tsui et al., 2011).

Photoinduced Synthesis with Sulfur Dioxide Insertion

The photoinduced synthesis involving the insertion of sulfur dioxide with aryl iodides under ultraviolet irradiation at room temperature, yielding 2-(arylsulfonyl)acetonitriles, demonstrates a metal-free approach to synthesizing sulfonyl acetonitriles. This method highlights the potential for sustainable and efficient synthesis of sulfur-containing compounds under mild conditions (Zhou et al., 2020).

Safety and Hazards

The safety data sheet for “2-[(4-Chlorobenzyl)sulfonyl]acetonitrile” indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfonyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOYOHMXFJDACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380921 | |

| Record name | [(4-Chlorophenyl)methanesulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile | |

CAS RN |

175137-57-2 | |

| Record name | 2-[[(4-Chlorophenyl)methyl]sulfonyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Chlorophenyl)methanesulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

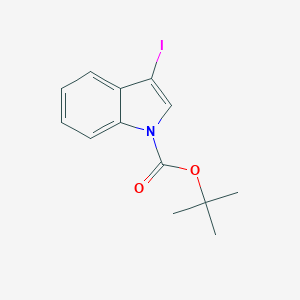

![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)

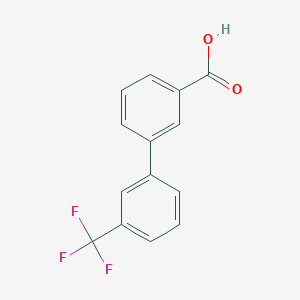

![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)

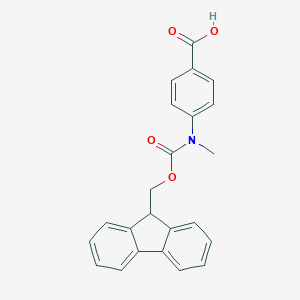

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)

![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)